Pseudoisocytidine hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pseudoisocytidine hydrochloride is a synthetic nucleoside analogue with a unique structure that enhances its stability and resistance to enzymatic deamination compared to other nucleosides like 5-azacytidine and 1-β-d-arabinofuranosylcytosine . This compound has shown potential in various scientific research fields, particularly in cancer research due to its antileukemic properties .

准备方法

The synthesis of pseudoisocytidine hydrochloride involves several steps. One common method includes the reaction of a suitable sugar derivative with a cytosine analogue under specific conditions to form the nucleoside. The hydrochloride salt is then prepared by treating the nucleoside with hydrochloric acid. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

化学反应分析

Pseudoisocytidine hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized nucleoside derivatives, while reduction can produce reduced forms of the nucleoside .

科学研究应用

Pseudoisocytidine hydrochloride is a synthetic nucleoside analogue with a unique structure that enhances its stability and resistance to enzymatic deamination compared to other nucleosides. It has uses in chemistry, biology, medicine, and industry.

Scientific Research Applications

This compound has several scientific research applications:

- Chemistry It can be used as a model compound to study nucleoside analogues and their chemical properties.

- Biology The compound can be incorporated into RNA and DNA in vitro, making it useful for studying nucleic acid metabolism and function.

- Medicine This compound has shown promise in cancer research, particularly in the treatment of leukemia.

- Industry The compound’s stability and resistance to enzymatic deamination make it valuable in the development of nucleoside-based pharmaceuticals.

Pseudoisocytidine (psC) is a synthetic pyrimidine C-nucleoside and a notable analogue of cytidine. Its hydrochloride form, This compound, has garnered attention for its potential biological activities, particularly in oncology and molecular biology.

Antileukemic Activity

Pseudoisocytidine exhibits significant antileukemic properties and is effective against various mouse leukemia lines that are resistant to 1-beta-D-arabinofuranosylcytosine. The compound's activity is notably blocked by cytidine but not by deoxycytidine or thymidine, suggesting a specific mechanism of action related to its structural characteristics. In vitro studies have demonstrated that psC can induce apoptosis in leukemic cells, making it a candidate for further therapeutic exploration.

The mechanism through which Pseudoisocytidine exerts its effects involves its incorporation into nucleic acid structures. It has been shown to stabilize i-motif structures at neutral pH, which are non-canonical DNA conformations . This stabilization occurs when psC:C base pairs are strategically positioned within the DNA sequence, enhancing the overall stability of the i-motif . Neutral analogues of protonated cytidines may further increase the range of conditions in which i-motifs exist . Positively charged base pairs are necessary to stabilize this non-canonical DNA structure .

Structural Properties

The three-dimensional structure of This compound has been elucidated using X-ray crystallography, and the findings indicate that the compound belongs to the triclinic space group, providing insights into its molecular conformation and potential interactions with biological targets.

Pseudoisocytidine in I-motif structures

Incorporation of pseudoisocytidine (psC), a neutral analogue of protonated cytidine, in i-motifs has been studied by spectroscopic methods . Neutral psC:C base pairs can stabilize i-motifs at neutral pH, but the stabilization only occurs when psC:C base pairs are located at the ends of intercalated C:C+ stacks . When psC occupies central positions, the resulting i-motifs are only observed at low pH and psC:C+ or psC:psC+ hemiprotonated base pairs are formed instead of their neutral analogs .

To evaluate the generality of their results, the effect of site-specific replacements of cytidine by psC residues in the human telomeric sequence (CCCTAA)3CCC was explored . Three modified sequences HT-psC1 , HT-psC17 and HT-psC28 , incorporating a) a single pseudoisocytidine residues at position 1 ( HT-psC1 ), b) two double substitutions at position 1 and 7 ( HT-psC17 ) and 2, and 8 ( HT-psC28 ) were studied by 1H-NMR and CD melting curves . According to the three-dimensional structure of the native telomeric sequence, psC residues are in a central position in the C:C+ stack in HT-psC28 , and in external positions in HT-psC1 and HT-psC17 .

Case Study: In Vitro Effects on Leukemia Cells

In a controlled laboratory setting, Pseudoisocytidine was administered to various leukemia cell lines to assess its cytotoxic effects. The study found that psC induced significant apoptosis in resistant cell lines compared to controls, suggesting that psC may overcome resistance mechanisms typically observed in leukemic cells.

作用机制

The mechanism of action of pseudoisocytidine hydrochloride involves its incorporation into RNA and DNA, where it forms pseudoisocytidine triphosphate. This incorporation disrupts normal nucleic acid function, leading to antileukemic effects. The compound targets specific molecular pathways involved in nucleic acid metabolism, making it effective in inhibiting the growth of leukemic cells .

相似化合物的比较

Pseudoisocytidine hydrochloride is unique compared to other nucleoside analogues due to its enhanced stability and resistance to enzymatic deamination. Similar compounds include:

5-Azacytidine: Another nucleoside analogue used in cancer treatment, but with lower stability.

1-β-d-Arabinofuranosylcytosine: A nucleoside analogue with similar applications but less resistance to enzymatic deamination.

This compound’s unique properties make it a valuable compound in scientific research and pharmaceutical development.

生物活性

Pseudoisocytidine (psC) is a synthetic pyrimidine C-nucleoside and a notable analogue of cytidine. Its hydrochloride form, Pseudoisocytidine hydrochloride, has garnered attention for its potential biological activities, particularly in oncology and molecular biology. This article explores the biological activity of this compound, focusing on its antileukemic effects, interactions with nucleic acids, and structural properties.

Antileukemic Activity

Pseudoisocytidine exhibits significant antileukemic properties. Research indicates that it is effective against various mouse leukemia lines that are resistant to 1-beta-D-arabinofuranosylcytosine. The compound's activity is notably blocked by cytidine but not by deoxycytidine or thymidine, suggesting a specific mechanism of action related to its structural characteristics. In vitro studies have demonstrated that psC can induce apoptosis in leukemic cells, making it a candidate for further therapeutic exploration .

The mechanism through which Pseudoisocytidine exerts its effects involves its incorporation into nucleic acid structures. It has been shown to stabilize i-motif structures at neutral pH, which are non-canonical DNA conformations. This stabilization occurs when psC:C base pairs are strategically positioned within the DNA sequence, enhancing the overall stability of the i-motif .

Structural Properties

The three-dimensional structure of this compound has been elucidated using X-ray crystallography. The findings indicate that the compound belongs to the triclinic space group, providing insights into its molecular conformation and potential interactions with biological targets .

Table 1: Biological Activities of this compound

Case Study: In Vitro Effects on Leukemia Cells

In a controlled laboratory setting, Pseudoisocytidine was administered to various leukemia cell lines to assess its cytotoxic effects. The study found that psC induced significant apoptosis in resistant cell lines compared to controls. This suggests that psC may overcome resistance mechanisms typically observed in leukemic cells .

属性

CAS 编号 |

59464-15-2 |

|---|---|

分子式 |

C9H14ClN3O5 |

分子量 |

279.68 g/mol |

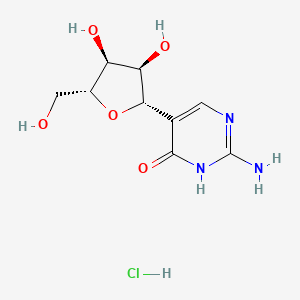

IUPAC 名称 |

2-amino-5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidin-6-one;hydrochloride |

InChI |

InChI=1S/C9H13N3O5.ClH/c10-9-11-1-3(8(16)12-9)7-6(15)5(14)4(2-13)17-7;/h1,4-7,13-15H,2H2,(H3,10,11,12,16);1H/t4-,5-,6-,7+;/m1./s1 |

InChI 键 |

JEIABKUXHKINSZ-MDTBIHKOSA-N |

手性 SMILES |

C1=C(C(=O)NC(=N1)N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O.Cl |

规范 SMILES |

C1=C(C(=O)NC(=N1)N)C2C(C(C(O2)CO)O)O.Cl |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。